molecular formula C13H16N2O3S B2585621 N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-5-methyl-1,2-oxazole-3-carboxamide CAS No. 2097860-85-8

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-5-methyl-1,2-oxazole-3-carboxamide

Cat. No. B2585621
CAS RN: 2097860-85-8
M. Wt: 280.34
InChI Key: QMIHHOVQCSYLOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, which are essential components of this compound, has been a subject of interest for many scientists due to their potential as biologically active compounds . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure analysis of such compounds typically involves spectroscopic techniques such as FT-IR and FT-Raman . These techniques can provide valuable insights into the bond distances, bond angles, and other structural parameters of the molecule .


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse and can lead to a variety of products . For example, the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester goes under the basic conditions and generates 3-hydroxy-2-thiophene carboxylic derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be analyzed using various techniques. For instance, spectroscopic techniques like FT-IR and FT-Raman can provide information about the vibrational frequencies of the molecule, which can be related to its physical and chemical properties .

Scientific Research Applications

Synthesis and Biological Activities

Many studies focus on synthesizing novel heterocyclic compounds, including oxazoles and thiazoles, due to their wide range of biological activities. For instance, oxazoles have been explored for their potential in creating antimicrobial agents, with specific structures showing significant antibacterial and antifungal activities (Desai, Dodiya, & Shihora, 2011). Similarly, thiazolidine derivatives have been studied for their cardiotonic properties, indicating a potential for cardiovascular drug development (Nate et al., 1987).

Antioxidant Properties

Compounds containing oxazole rings have also been synthesized and evaluated for their antioxidant activities. For example, a study found that some novel pyrrolidine-3-carboxylic acid derivatives exhibited potent antioxidant activity, comparable to or exceeding that of ascorbic acid (Tumosienė et al., 2019). This suggests their potential application in managing oxidative stress-related diseases.

Fluorescence and Photophysical Properties

The photophysical properties of heterocyclic compounds have also been a subject of interest. N-Ethoxycarbonylpyrene- and perylene thioamides, used as building blocks in the synthesis of fluorescent dyes, show promising applications in the development of materials with tunable fluorescence properties (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019). Such materials could be used in sensors, imaging agents, and other optoelectronic devices.

Antimicrobial and Antiviral Activities

Moreover, heterocyclic compounds have been synthesized for their antimicrobial and antiviral properties. For example, urea and thiourea derivatives doped with febuxostat showed significant antiviral and antimicrobial activities, highlighting the therapeutic potential of these compounds in treating infectious diseases (Reddy et al., 2013).

Future Directions

The future directions in the research of such compounds could involve exploring their potential biological activities and developing robust synthetic routes for their preparation . Additionally, the application of quantum mechanical and spectroscopic studies can provide deeper insights into their properties and potential applications .

Mechanism of Action

Target of Action

The primary target of N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-5-methyl-1,2-oxazole-3-carboxamide is the serotonin and norepinephrine reuptake systems . These systems play a crucial role in regulating mood and pain perception in the human body.

Mode of Action

This compound acts as a dual inhibitor of serotonin and norepinephrine reuptake . By inhibiting the reuptake of these neurotransmitters, the compound increases their availability in the synaptic cleft, enhancing neurotransmission and leading to improved mood and pain relief.

Biochemical Pathways

The action of this compound affects the serotonin and norepinephrine pathways . By inhibiting the reuptake of these neurotransmitters, the compound indirectly influences various downstream effects, including mood regulation and pain perception.

Pharmacokinetics

It is known that the compound is robust and can tolerate high substrate concentrations with excellent enantioselectivity . This suggests that the compound may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action result in increased availability of serotonin and norepinephrine in the synaptic cleft . This leads to enhanced neurotransmission, which can result in improved mood and pain relief.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, substrate concentration can affect the enantioselectivity of the compound . .

properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-9-5-11(15-18-9)12(16)14-8-13(2,17)6-10-3-4-19-7-10/h3-5,7,17H,6,8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIHHOVQCSYLOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC(C)(CC2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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